molecular formula C4H9ClN2O3 B13236183 3-Amino-3-carbamoylpropanoic acid hydrochloride

3-Amino-3-carbamoylpropanoic acid hydrochloride

Cat. No.: B13236183
M. Wt: 168.58 g/mol
InChI Key: YJDAOISSMHTVLS-UHFFFAOYSA-N
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Description

3-Amino-3-carbamoylpropanoic acid hydrochloride is a chemical compound with the molecular formula C4H9ClN2O3. It is a derivative of 3-amino-3-carbamoylpropanoic acid, which is known for its applications in various scientific fields. This compound is characterized by the presence of an amino group, a carbamoyl group, and a hydrochloride salt, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-carbamoylpropanoic acid hydrochloride typically involves the reaction of 3-amino-3-carbamoylpropanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme is as follows:

3-Amino-3-carbamoylpropanoic acid+HCl3-Amino-3-carbamoylpropanoic acid hydrochloride\text{3-Amino-3-carbamoylpropanoic acid} + \text{HCl} \rightarrow \text{this compound} 3-Amino-3-carbamoylpropanoic acid+HCl→3-Amino-3-carbamoylpropanoic acid hydrochloride

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using batch or continuous flow reactors. The process includes the purification of the final product through crystallization or recrystallization techniques to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-carbamoylpropanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-Amino-3-carbamoylpropanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as an inhibitor of specific enzymes.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-amino-3-carbamoylpropanoic acid hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved include enzyme inhibition and modulation of metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-carbamoylpropanoic acid: The parent compound without the hydrochloride salt.

    Asparagine: A similar amino acid with a carbamoyl group.

    Glutamine: Another amino acid with a similar structure but with an additional methylene group.

Uniqueness

3-Amino-3-carbamoylpropanoic acid hydrochloride is unique due to its enhanced solubility in water, which is attributed to the presence of the hydrochloride salt. This property makes it more suitable for certain applications compared to its non-salt counterparts.

Properties

Molecular Formula

C4H9ClN2O3

Molecular Weight

168.58 g/mol

IUPAC Name

3,4-diamino-4-oxobutanoic acid;hydrochloride

InChI

InChI=1S/C4H8N2O3.ClH/c5-2(4(6)9)1-3(7)8;/h2H,1,5H2,(H2,6,9)(H,7,8);1H

InChI Key

YJDAOISSMHTVLS-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)N)N)C(=O)O.Cl

Origin of Product

United States

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